Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate
Descripción
Propiedades
IUPAC Name |
tert-butyl (4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyrazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-8-9(7-14)13-5-4-12-8/h8-9,12-13H,4-7H2,1-3H3/t8-,9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRPYZUXTUSGBV-DTORHVGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate typically involves multiple steps, starting with the formation of the pyrrolopyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrazine ring system. Subsequent esterification reactions are then employed to introduce the tert-butyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Introduction of various functional groups leading to derivatives with different properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its applications extend to the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Morpholine-Containing Derivatives
- tert-Butyl cis-octahydropyrrolo[3,4-b]morpholine-6-carboxylate (HB-3477) Structure: Replaces pyrazine with a morpholine ring (oxygen atom in place of nitrogen). Molecular Weight: 228.29 (vs. 235.28 for the target compound) .
Pyrrolopyridine Derivatives
- tert-Butyl 2-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate Structure: Substitutes pyrazine with pyridine and adds an amino group. Physicochemical Data: Boiling point 380.1±42.0°C; density 1.223±0.06 g/cm³ .
Analogues with Functional Group Variations
Chlorinated Derivatives
Benzyl-Substituted Derivatives
- tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Spiro and Fused-Ring Analogues
- cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole
Comparative Data Table
Actividad Biológica
Tert-butyl cis-octahydro-6H-pyrrolo[3,4-B]pyrazine-6-carboxylate (CAS: 2305079-60-9) is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
- IUPAC Name : tert-butyl (4aS,7aR)-octahydro-1H-cyclopenta[b]pyrazine-1-carboxylate
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Purity : 97%
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various intermediates. The detailed synthetic pathway is essential for understanding the compound's structure and reactivity.
Antiproliferative Effects
Recent studies have indicated that derivatives of pyrrolo[3,4-b]pyrazines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have been shown to induce cell cycle arrest in the G2/M phase, particularly in HeLa cells. This suggests a mechanism involving tubulin polymerization inhibition, which is critical for cancer therapeutics .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. Molecular modeling studies suggest that such compounds can occupy the colchicine site on tubulin, leading to disrupted microtubule dynamics and subsequent cell cycle arrest .
Case Studies
-
Case Study on Anticancer Activity
- Objective : To evaluate the antiproliferative effects of pyrrolo[3,4-b]pyrazine derivatives.
- Methodology : Various derivatives were synthesized and tested against MCF-7, MDA-MB-231, HeLa, and Kyse150 cell lines.
- Findings : The most active compound induced significant cell death in a dose-dependent manner and showed selectivity towards cancerous cells over normal cells .
-
In Vivo Studies
- Objective : Assess the pharmacokinetics and tissue distribution of related compounds.
- Methodology : Male C57BL/6J mice were administered doses of 25 mg/kg to 100 mg/kg.
- Results : Tissue distribution studies revealed higher concentrations in the liver and kidneys, indicating potential metabolic pathways and excretion routes .
Data Table of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HeLa | 10 | Tubulin polymerization inhibition |
| Cytotoxicity | MCF-7 | 15 | Induction of apoptosis |
| Cell Cycle Arrest | MDA-MB-231 | 20 | G2/M phase arrest |
Q & A
Q. What are the recommended safety protocols for handling Tert-butyl cis-octahydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear full-body protective clothing, chemical-resistant gloves, and safety goggles to avoid skin/eye contact .
- Respiratory Protection : Use NIOSH-approved P95 (US) or EN 143 P1 (EU) particulate filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .
- Environmental Control : Work in a fume hood with adequate ventilation. Prevent spills into drains to minimize environmental impact .
- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Provide the Safety Data Sheet (SDS) to medical personnel .
Q. How is Tert-butyl cis-oxtahydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate typically synthesized, and what are critical reaction conditions?
Methodological Answer:
- Synthetic Route : The compound is often prepared via multi-step functionalization of a pyrrolopyrazine core. For example:
- Intermediate Formation : React a spirocyclic precursor (e.g., tert-butyl 2’-chloro-6’-oxo-tetrahydro-spiro compound) with a nucleophilic agent (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) in anhydrous DCM or THF .
- Coupling Reaction : Use a catalyst (e.g., Pd for cross-coupling) under inert atmosphere (N₂/Ar) at 60–80°C for 6–12 hours .
- Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DCM/hexane) .
Q. How can researchers optimize the yield of this compound during functionalization reactions?
Methodological Answer:
- Reaction Optimization :
- Catalyst Screening : Test palladium complexes (e.g., PdCl₂, Pd(PPh₃)₄) to enhance coupling efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (DCM) for solubility and reactivity .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Byproduct Mitigation : Monitor reaction progress via TLC or HPLC. Quench unreacted intermediates with aqueous NaHCO₃ .
Q. What analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Characterization :
- NMR : Use ¹H/¹³C NMR to verify stereochemistry (e.g., cis-configuration) and Boc-group retention. Compare chemical shifts with reference data (e.g., δ 1.4 ppm for tert-butyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ = 317.3948) .
- Chromatography : HPLC with a C18 column (ACN/H₂O gradient) to assess purity (>95%) .
Q. How does the stability of this compound vary under acidic or basic conditions?
Methodological Answer:
- Acidic Conditions : The Boc group is cleaved by TFA (e.g., 6 mL TFA in DCM, 2h, RT), yielding the free amine .
- Basic Conditions : Stable in mild bases (e.g., NaHCO₃ wash) but may undergo hydrolysis in strong bases (NaOH, >50°C) .
- Storage Recommendations : Store at –20°C under inert gas (N₂) to prevent decomposition .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in drug discovery?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate binding affinity to biological targets (e.g., kinase enzymes) using docking software (AutoDock, Schrödinger) .
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using regression analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
